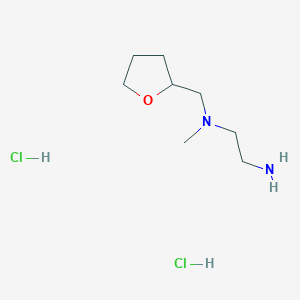![molecular formula C12H16N2O3 B1383472 tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate CAS No. 1803610-03-8](/img/structure/B1383472.png)
tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate
Vue d'ensemble
Description
tert-Butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a furo[2,3-c]pyridine ring system, which is a fused heterocyclic structure containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate typically involves the following steps:
Formation of the furo[2,3-c]pyridine ring: This can be achieved through a series of cyclization reactions starting from appropriate pyridine and furan derivatives.
Introduction of the carbamate group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives, such as piperidine analogs.
Substitution: Substituted carbamate derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of novel heterocyclic compounds: The furo[2,3-c]pyridine ring system can serve as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Potential pharmacological agents: Compounds containing the furo[2,3-c]pyridine ring have shown promise in medicinal chemistry as potential drug candidates for various diseases.
Industry:
Materials science: The unique structural features of this compound may be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The furo[2,3-c]pyridine ring system may allow the compound to bind to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate: This compound has a similar structure but with a different fusion pattern of the furan and pyridine rings.
tert-Butyl N-{2H,3H-furo[2,3-b]pyridin-3-yl}carbamate: Another isomer with a different ring fusion pattern.
Uniqueness: The unique fusion pattern of the furo[2,3-c]pyridine ring in tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate distinguishes it from other isomers. This specific arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
tert-butyl N-(2,3-dihydrofuro[2,3-c]pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-9-7-16-10-6-13-5-4-8(9)10/h4-6,9H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZSFFWLQBTEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


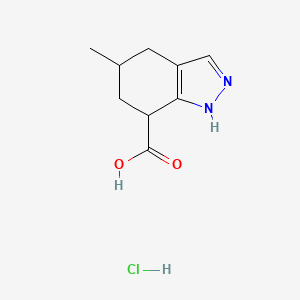
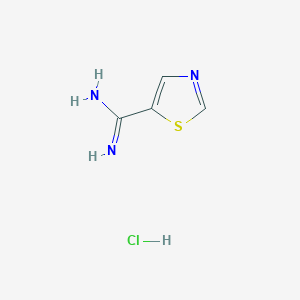
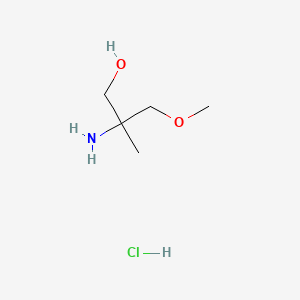
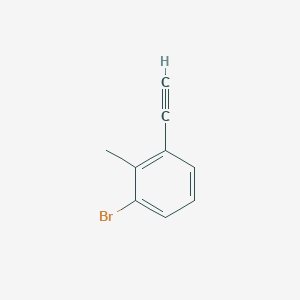
![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)
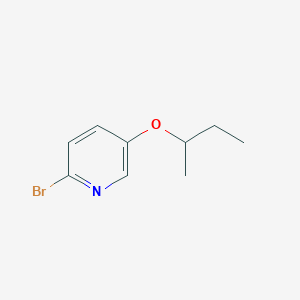

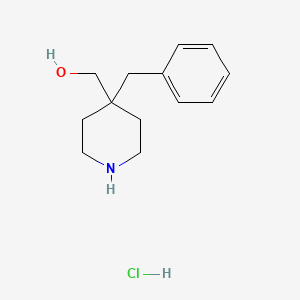
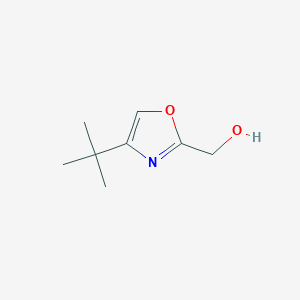
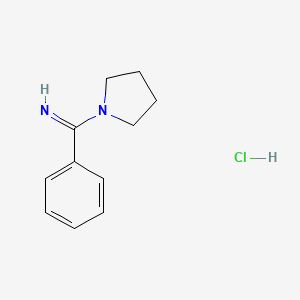
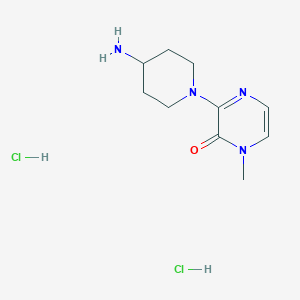
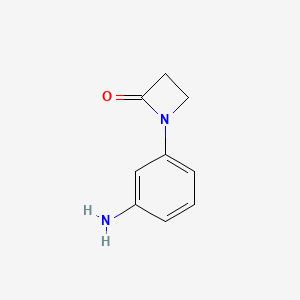
amine hydrochloride](/img/structure/B1383410.png)
